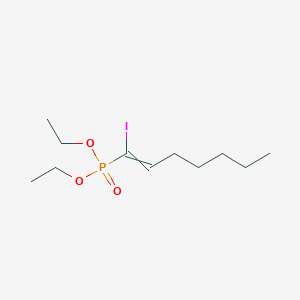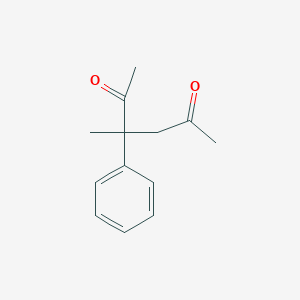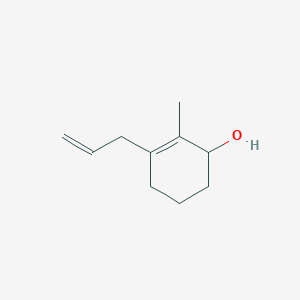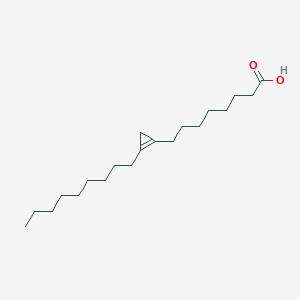
Diethyl (1-iodohept-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-iodohept-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a heptenyl chain with an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-iodohept-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkenyl iodide under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkenyl iodide in the presence of a base to form the desired phosphonate compound . The reaction conditions often include the use of solvents such as diethyl ether and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-iodohept-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or vinyl halides in the presence of palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride) . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C and reaction times varying from minutes to hours.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonate derivatives, while oxidation reactions can produce phosphonic acids .
Applications De Recherche Scientifique
Diethyl (1-iodohept-1-en-1-yl)phosphonate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: It is employed in the design and fabrication of advanced materials, such as polymers and nanomaterials, with unique properties.
Mécanisme D'action
The mechanism of action of diethyl (1-iodohept-1-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the iodine atom can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1-cyanoethyl)phosphonate: Similar in structure but contains a cyano group instead of an iodine atom.
Diethyl (1-hydroxyethyl)phosphonate: Contains a hydroxy group instead of an iodine atom.
Diethyl phosphonate: Lacks the heptenyl chain and iodine atom, serving as a simpler analog.
Uniqueness
Diethyl (1-iodohept-1-en-1-yl)phosphonate is unique due to the presence of both the iodine atom and the heptenyl chain, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
650612-97-8 |
|---|---|
Formule moléculaire |
C11H22IO3P |
Poids moléculaire |
360.17 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-iodohept-1-ene |
InChI |
InChI=1S/C11H22IO3P/c1-4-7-8-9-10-11(12)16(13,14-5-2)15-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
HRQFNQGDUACOEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(P(=O)(OCC)OCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12587031.png)
![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)

![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)
![{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12587059.png)

